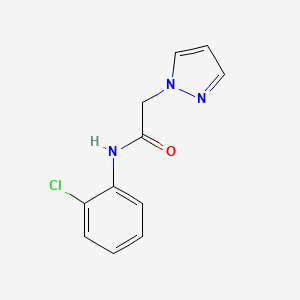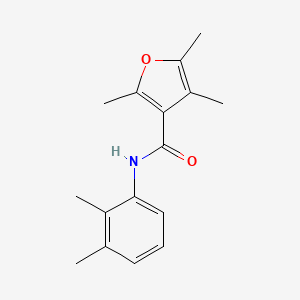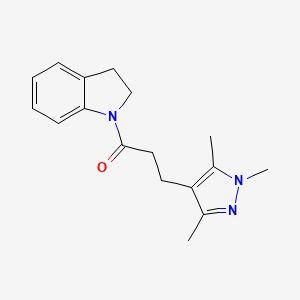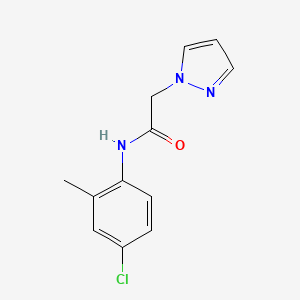
N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide, also known as CPPA, is a chemical compound that has garnered attention in the scientific research community due to its potential therapeutic applications.
Wirkmechanismus
N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide is believed to exert its effects by modulating the activity of the endocannabinoid system, which plays a key role in pain and inflammation regulation. Specifically, N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide has been shown to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of the endocannabinoid anandamide. By inhibiting FAAH, N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide increases the levels of anandamide in the body, which in turn activates cannabinoid receptors and produces analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
In addition to its effects on the endocannabinoid system, N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide has been shown to have other biochemical and physiological effects. For example, N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide has been shown to increase the levels of the neurotransmitter dopamine in the brain, which may contribute to its neuroprotective effects. N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide has also been shown to reduce the levels of pro-inflammatory cytokines in the body, which may be responsible for its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide is that it is a highly selective FAAH inhibitor, meaning that it does not interact with other enzymes or receptors in the body. This makes it a useful tool for studying the role of the endocannabinoid system in pain and inflammation regulation. However, one limitation of N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide. One area of interest is the development of novel FAAH inhibitors that are more potent and selective than N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide. Another area of interest is the investigation of N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide's effects on other systems in the body, such as the immune system and the cardiovascular system. Additionally, there is a need for further research on the safety and efficacy of N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide in humans, as most of the studies to date have been conducted in animal models.
Synthesemethoden
N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide can be synthesized through a multistep process that involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then reacted with ethyl chloroacetate to form ethyl 2-chlorophenylhydrazinecarboxylate, which is subsequently hydrolyzed to form N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide has been studied for its potential therapeutic applications in a variety of areas, including pain management, inflammation, and neurological disorders. In preclinical studies, N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide has been shown to have analgesic and anti-inflammatory effects, as well as neuroprotective properties.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-9-4-1-2-5-10(9)14-11(16)8-15-7-3-6-13-15/h1-7H,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICNHNTWRDABLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7473043.png)





![3-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B7473092.png)
![2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7473098.png)
![[5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7473100.png)

